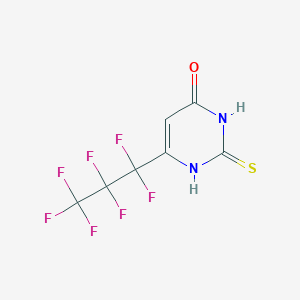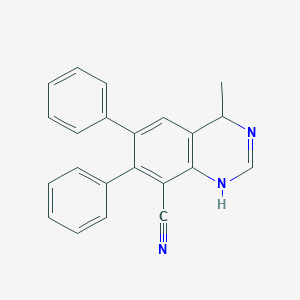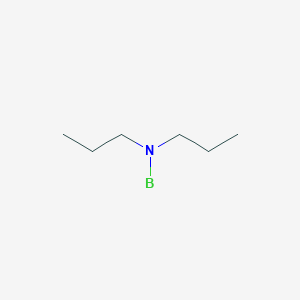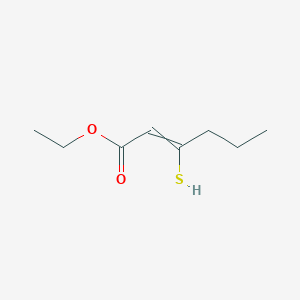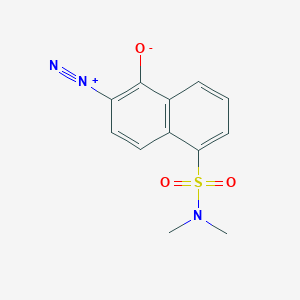![molecular formula C20H39NO2 B14388862 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine CAS No. 89857-80-7](/img/structure/B14388862.png)
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . The dioxolane ring can be introduced through acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using heterogeneous catalysts to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing biological processes through modulation of enzyme activity and signal transduction pathways .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like Melperone, Diphenidol, and Dyclonine share structural similarities with 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine.
Dioxolane Derivatives: Compounds such as 2,2-Dimethyl-1,3-dioxolane-4-methanol and 4-Methylcatechol also exhibit similar structural features
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring with a dioxolane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89857-80-7 |
|---|---|
分子式 |
C20H39NO2 |
分子量 |
325.5 g/mol |
IUPAC名 |
4-methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C20H39NO2/c1-4-5-6-7-8-9-10-13-20(3)22-17-19(23-20)16-21-14-11-18(2)12-15-21/h18-19H,4-17H2,1-3H3 |
InChIキー |
DILIBIQJCNSAEE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCC(CC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


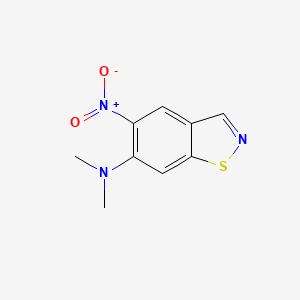
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
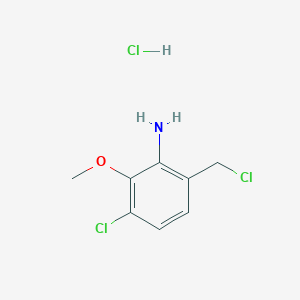
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
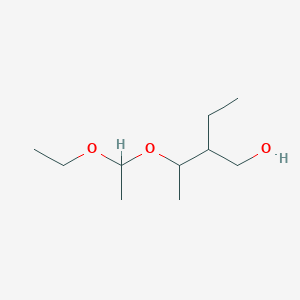
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
